molecular formula C8H14N2 B1601706 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile CAS No. 35666-79-6

2-Methyl-2-(pyrrolidin-1-YL)propanenitrile

Cat. No. B1601706
CAS RN: 35666-79-6
M. Wt: 138.21 g/mol
InChI Key: GUGMWCUXIGSRJX-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyrrolidin-1-yl)propanenitrile (MMPN) is a synthetic, organic compound with a variety of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 162.2 g/mol and a melting point of 97 °C. MMPN is a versatile compound that can be used in a variety of laboratory experiments, such as chromatographic separations, synthesis of new compounds, and as a reagent in chemical reactions.

Scientific Research Applications

Pharmacology

In pharmacology, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has shown potential in the development of new therapeutic agents. It has been characterized for its antidepressant-like efficacy and its ability to attenuate the behavioral effects of stress in animal models . This compound has also been explored for its therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior, indicating its possible use in addiction treatment .

Organic Synthesis

As an intermediate in organic synthesis, this compound is valuable due to its structural properties. It can be utilized in the synthesis of various organic molecules, particularly those containing the pyrrolidine ring, which is a common motif in many bioactive compounds . Its utility in the synthesis of antihistaminics has been noted, highlighting its role in creating compounds that can alleviate allergic reactions .

Medicinal Chemistry

In medicinal chemistry, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile serves as a building block for the development of compounds with potential medicinal properties. Its structural features allow for the exploration of pharmacophore space, contributing to the stereochemistry of new molecules and increasing three-dimensional coverage .

Environmental Research

In environmental research, the compound’s properties are evaluated to understand its behavior and impact on the environment. Studies may include its biodegradability, potential toxicity, and environmental fate. Ensuring safe handling and disposal is crucial to prevent any adverse environmental effects .

Biochemistry

In biochemistry, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile may be used as a reagent or catalyst in various biochemical reactions. Its role in the synthesis of bioactive molecules or as part of assay development for biological testing could be significant, although specific applications in this field are not extensively documented .

Analytical Chemistry

As an analytical reference standard, this compound can assist in the calibration of instruments and validation of analytical methods. It’s structurally similar to known stimulants, which makes it relevant in forensic applications to identify and quantify substances in various samples .

properties

IUPAC Name

2-methyl-2-pyrrolidin-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2,7-9)10-5-3-4-6-10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGMWCUXIGSRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502933
Record name 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(pyrrolidin-1-YL)propanenitrile

CAS RN

35666-79-6
Record name 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-(pyrrolidin-1-yl)propanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred, ice-cooled mixture of pyrrolidine (8.35 ml; 0.1 mol) and acetone (7.34 ml; 0.1 mol) was added a solution of potassium cyanide (6.51 g; 0.1 mol) in water (50 ml) dropwise over 10 min. After stirring at room temperature overnight, the crude reaction mixture was extracted with diethyl ether (2×250 ml) and the combined extracts washed with saturated brine (150 ml), dried (MgSO4), and evaporated under reduced pressure to afford the title product as a pale green liquid (10.7 g; 78%) which was used without further purification. 1H NMR (CDCl3) δ: 1.51 (6H, s), 1.80-1.90 (4H, m), 2.70-2.80 (4H, m).
Quantity
8.35 mL
Type
reactant
Reaction Step One
Quantity
7.34 mL
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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